tert-Butoxy(dimethyl)silanol
Description
tert-Butoxy(dimethyl)silanol (CAS: N/A; molecular formula: C₆H₁₆O₂Si) is a silanol derivative featuring a tert-butoxy group and two methyl substituents bonded to a silicon atom. This compound is notable for its role in organic synthesis and materials science, particularly as a protective group in nucleoside chemistry and as a precursor in sol-gel processes. Its steric hindrance from the bulky tert-butoxy group and methyl substituents influences its reactivity, stability, and applications in comparison to structurally related silanols .
Properties
CAS No. |
80907-08-0 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.28 g/mol |
IUPAC Name |
hydroxy-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16O2Si/c1-6(2,3)8-9(4,5)7/h7H,1-5H3 |
InChI Key |
BTFLIPXUMMYIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butoxy(dimethyl)silanol can be synthesized through several methods. One common method involves the hydrolysis of tert-Butyldimethylsilyl chloride. The reaction typically takes place in the presence of water or a dilute acid, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrolysis reactions. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butoxy(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butoxy(dimethyl)silanol involves its ability to act as a silylating agent. It reacts with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl group from further reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
tert-Butoxy(dimethyl)silanol vs. Tris(tert-butoxy)silanol (TtBOS)
- Structure: TtBOS (C₁₂H₂₇O₄Si) has three tert-butoxy groups attached to silicon, whereas this compound has one tert-butoxy and two methyl groups. The increased steric bulk in TtBOS limits its reactivity in condensation reactions compared to the less hindered this compound .
- Thermal Stability: TtBOS undergoes decomposition at ~110°C with isobutene release due to the lower bond energy of Si-O-C (85.5 kcal/mol) versus Si-O (110 kcal/mol). This compound’s stability under similar conditions remains less studied but is expected to be higher due to reduced steric strain .
This compound vs. Triethoxysilanol
- Hydrolysis Rate: Triethoxysilanol (Si(OCH₂CH₃)₃OH) hydrolyzes rapidly in sol-gel processes, forming siloxane networks. In contrast, this compound’s hydrolysis is slower due to steric hindrance, favoring controlled material synthesis .
- Applications: Triethoxysilanol is widely used in silica-filled rubber composites for filler-matrix bonding, while this compound is preferred in precision applications like atomic layer deposition (ALD) for conformal SiO₂ films .
Comparative Data Table
| Compound | Molecular Formula | Key Substituents | Thermal Decomposition (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₆H₁₆O₂Si | 1 tert-butoxy, 2 methyl | N/A (expected >110) | Protective groups, ALD precursors |
| Tris(tert-butoxy)silanol | C₁₂H₂₇O₄Si | 3 tert-butoxy | ~110 | Hyperpolarized NMR probes, TMPs |
| Triethoxysilanol | C₆H₁₆O₄Si | 3 ethoxy | >150 | Rubber composites, sol-gel processes |
| (tert-Butyldimethylsilyl)oxy derivatives | Varies | Alkyl/aryl silyl ethers | Varies | Nucleoside protection, organic synthesis |
Stability and Degradation Mechanisms
- Thermolysis: TtBOS decomposes via tert-butoxy group elimination, releasing isobutene. This compound likely follows a similar pathway but with slower kinetics due to fewer labile tert-butoxy groups .
- Hydrolytic Stability: The tert-butoxy group’s hydrophobicity reduces water susceptibility compared to triethoxysilanol, making this compound suitable for moisture-sensitive applications .
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